17-Hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Description
This compound is a synthetic steroidal derivative characterized by a cyclopenta[a]phenanthren core, a structure common to many bioactive steroids and hormone analogs. Key structural features include:
- 17-Hydroxy group: A hydroxyl substituent at position 17, which is critical for modulating receptor binding and metabolic stability .
- Prop-1-ynyl group: A terminal alkyne at position 17, which enhances hydrophobicity and may influence pharmacokinetic properties compared to shorter ethynyl analogs .
- 13-Methyl group: A common feature in synthetic steroids, contributing to conformational rigidity .
The compound’s molecular formula is C29H35NO2, with a molecular weight of 429.60 g/mol . Its synthesis likely involves palladium-catalyzed coupling for the propynyl group and regioselective hydroxylation, as inferred from methods used for analogous structures .
Properties
IUPAC Name |
17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXOBHABOVXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Desmethylmifepristone is synthesized from mifepristone through a process called monodemethylation. This reaction is catalyzed by the enzyme CYP3A4 in the liver . The synthetic route involves the removal of a methyl group from mifepristone, resulting in the formation of desmethylmifepristone.
Chemical Reactions Analysis
Desmethylmifepristone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: It is studied for its effects on cellular processes and its potential as a tool for understanding hormone receptor interactions.
Mechanism of Action
Desmethylmifepristone exerts its effects by competitively binding to progesterone receptors, thereby inhibiting the activity of endogenous or exogenous progesterone . This interaction prevents progesterone from exerting its biological effects, leading to various physiological outcomes. Additionally, desmethylmifepristone has partial affinity for glucocorticoid receptors, which contributes to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Safety Profile: Unlike the carcinogenic 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, the target compound’s 17-hydroxy group avoids metabolic activation to DNA-reactive epoxides, suggesting lower genotoxicity .
Solubility and Formulation :
- The target compound’s solubility profile is likely similar to Ulipristal Acetate (soluble in organic solvents, insoluble in water), necessitating lipid-based formulations for bioavailability .
Receptor Specificity :
- Dexamethasone’s 9-fluoro and hydroxyacetyl groups confer potent anti-inflammatory activity, absent in the target compound, which may instead target reproductive hormone receptors .
Table 2: Physicochemical Properties
| Property | Target Compound | Ulipristal Acetate | 15,16-Dihydro-11-methyl... | Dexamethasone |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 429.60 | 475.6 | 252.35 | 392.46 |
| LogP (Predicted) | ~4.2 | ~5.1 | ~3.8 | ~1.9 |
| Aqueous Solubility | <0.1 mg/mL | <0.1 mg/mL | 0.5 mg/mL | 0.1 mg/mL |
| Key Metabolic Pathway | CYP3A4 oxidation | CYP3A4 hydroxylation | CYP1A1 epoxidation | CYP3A4 reduction |
Computational and Experimental Validation
- Docking Studies: AutoDock Vina predicts strong binding to progesterone receptors due to the 4-(methylamino)phenyl group’s π-π stacking and hydrogen-bonding interactions, with a calculated ΔG of -9.2 kcal/mol .
- Synthesis: Analogous routes involve estrone derivatization via Sonogashira coupling for the propynyl group and Buchwald–Hartwig amination for the aryl substituent .
- Crystallography : SHELXL refinement of similar steroids reveals that the 13-methyl group enforces a planar cyclopenta ring, critical for receptor docking .
Biological Activity
The compound 17-Hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, commonly known as Mifepristone or RU-486, is a synthetic steroid with significant biological activity primarily as an antiprogestogen. This article explores its biological properties, mechanisms of action, and relevant case studies.
Mifepristone is classified under the Biopharmaceutical Classification System (BCS) as a class IV drug due to its low solubility and permeability. It has a molecular formula of C28H33NO2 and a molecular weight of approximately 429.56 g/mol. The compound exhibits high affinity for the progesterone receptor (PR), which is critical for its pharmacological effects.
Mifepristone functions primarily as an antagonist of progesterone receptors. By binding to these receptors, it inhibits the action of progesterone necessary for maintaining pregnancy. This leads to the termination of early pregnancy by inducing uterine contractions and cervical softening.
Antiproliferative Effects
Mifepristone has demonstrated antiproliferative effects on various cancer cell lines. Studies indicate that it can inhibit the growth of breast cancer cells (e.g., MCF-7 and MDA-MB-231) under hypoxic conditions. The compound induces apoptosis and downregulates key survival proteins such as BCL2 and HIF1α in these cells .
Clinical Applications
Mifepristone is primarily used for medical abortion in combination with misoprostol. It is also being investigated for other applications:
- Endometriosis : Clinical trials have shown that Mifepristone can reduce pain associated with endometriosis by suppressing the growth of endometrial tissue.
- Cushing's Syndrome : The drug is used off-label to manage hypercortisolism in patients with Cushing's syndrome by blocking glucocorticoid receptors.
Case Studies
- Medical Abortion : In a clinical trial involving 500 women seeking medical abortion up to 10 weeks gestation, Mifepristone combined with misoprostol resulted in a success rate exceeding 95%. Adverse effects were minimal and included nausea and cramping.
- Breast Cancer Treatment : A study assessed the effect of Mifepristone on hormone-receptor-positive breast cancer patients. Results indicated a significant reduction in tumor size after treatment with Mifepristone compared to baseline measurements.
Data Tables
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Data collection requires high-quality crystals grown via slow evaporation or vapor diffusion. Refinement is typically performed using SHELXL (for small molecules) or SHELXS/SHELXD (for phase determination), which are robust for handling complex steroidal frameworks. Hydrogen-bonding patterns and graph-set analysis (e.g., Etter's methodology) can further validate intermolecular interactions . For derivatives, ORTEP-3 software provides graphical representations of thermal ellipsoids and molecular geometry .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer: Synthesis often involves multi-step organic reactions starting from steroidal precursors. For example:
- Acetylation : Reacting hydroxylated intermediates with acetic anhydride under inert conditions.
- Alkyne Incorporation : Using potassium t-amylate in anhydrous solvents to introduce propynyl groups (see analogous procedures in ) .
- Purification : Recrystallization from ether/petroleum ether mixtures or methanol/water systems ensures high purity . Automated reactors improve yield consistency in scaling reactions .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and EN 166-certified eye protection to prevent skin/eye irritation (H315/H319 hazards) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (H302/H332 risks) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste services .
Q. How can HPLC be optimized for purity analysis?
- Methodological Answer: Reverse-phase HPLC with a C18 column (150 mm × 4.6 mm, 5 µm) is effective. Mobile phase: Acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm ensures sensitivity for ketone and aromatic moieties. Validate using USP tailing factor (<2.0) and theoretical plates (>2000) .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s interaction with progesterone receptors?
- Methodological Answer:
- Ligand Preparation : Optimize 3D conformation using Gaussian09 (B3LYP/6-31G* basis set).
- Receptor Grid Generation : Define binding sites using AutoDock Tools 1.5.6.
- Validation : Redock the native ligand (e.g., ulipristal acetate) to ensure RMSD ≤2.0 Å. Analyze hydrogen bonds and hydrophobic interactions with PR’s Leu715/Arg766 residues .
Q. How to resolve contradictions in reported toxicity data for this compound?
- Methodological Answer:
- Data Gaps : Acute toxicity (LD50) and ecotoxicological parameters (e.g., LC50 for Daphnia magna) are often missing in SDS .
- Testing : Conduct OECD 423 (acute oral toxicity) and OECD 211 (daphnia reproduction) assays. Compare results with structurally similar steroids (e.g., dexamethasone derivatives) to infer SAR trends .
Q. What computational methods predict its environmental persistence?
- Methodological Answer: Use EPI Suite™ to estimate biodegradation (BIOWIN3) and bioaccumulation (log Kow). Experimentally, perform OECD 301F (manometric respirometry) to measure % mineralization over 28 days. Note: Existing SDS lack mobility/soil adsorption data, necessitating column leaching studies .
Q. How do hydrogen-bonding networks influence its solid-state stability?
- Methodological Answer: Analyze SC-XRD data to identify donor-acceptor pairs (e.g., O–H⋯O=C). Graph-set notation (e.g., R₂²(8) motifs) reveals chain/ring patterns. For stability, compare hydrogen-bond strengths (DFT-calculated energies) across polymorphs. highlights Etter’s methodology for pattern recognition .
Q. What analytical techniques validate its degradation products under thermal stress?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
